2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide
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Overview
Description
2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide is a chemical compound with the molecular formula C10H8Cl2N4OS and a molecular weight of 303.17 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in research settings to explore its biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of 2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Chemical Reactions Analysis
2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . Major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities .
Scientific Research Applications
This compound has several scientific research applications. It is used extensively in the synthesis of biologically active heterocyclic compounds . These compounds are of interest in medicinal chemistry due to their potential therapeutic properties. Additionally, 2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide is used in the development of new chemotherapeutic agents . Its diverse biological activities have drawn the attention of researchers in the fields of biochemistry and pharmacology .
Mechanism of Action
The mechanism of action of 2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in various biochemical reactions, leading to the formation of biologically active products . These products can interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide can be compared with other similar compounds, such as indole derivatives . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . While both types of compounds have significant biological activities, this compound is unique due to its specific structure and the types of reactions it undergoes .
Similar Compounds
Properties
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQJVBSDCOCZFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.